Tabimorelin hemifumarate

GHS-R1a Binding Affinity Growth Hormone Secretagogue

Researchers studying growth hormone secretion often face limited oral bioavailability in ghrelin mimetics, constraining chronic in vivo dosing models. Tabimorelin hemifumarate resolves this with 35% oral bioavailability, enabling sustained oral administration paradigms. - GHS-R1a Ki 50 nM; GH release EC50 2.7 nM - well-defined potency for pituitary cell assays. - Mechanism-based CYP3A4 inhibitor - validated tool for DDI studies; 93% increase in midazolam AUC. - ≥98% purity by HPLC - suitable as certified reference standard for WADA LC-MS/MS screening. Supplied as powder with batch-specific COA; desiccated storage at -20 °C. Standard global shipping under research-use compliance.

Molecular Formula C68H84N8O10
Molecular Weight 1173.4 g/mol
Cat. No. B031450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabimorelin hemifumarate
SynonymsN-[(2E)-5-Amino-5-methyl-1-oxo-2-hexen-1-yl]-N-methyl-3-(2-naphthalenyl)-D-alanyl-N,Nα-Dimethyl-D-phenylalaninamide Hemifumarate;  NN 703 Hemifumarate;  NNC 26-0703 Hemifumarate
Molecular FormulaC68H84N8O10
Molecular Weight1173.4 g/mol
Structural Identifiers
SMILESCC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1
InChIKeyYQDJPWXYLLPOPW-LWTUVRFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tabimorelin Hemifumarate: Baseline Profile


Tabimorelin hemifumarate (CAS 242143-80-2), also known as NN703 hemifumarate, is the hemifumarate salt of a synthetic, orally bioavailable growth hormone secretagogue (GHS). It acts as a potent agonist of the ghrelin receptor (GHS-R1a) with a Ki of 50 nM at human recombinant receptors . The compound is characterized as a modified polypeptide, distinguishing it from both fully peptidic GHS analogs and larger non-peptide scaffolds [1]. In vitro, it stimulates growth hormone (GH) release from rat pituitary cells with an EC50 of 2.7 nM . Tabimorelin advanced to Phase 2 clinical evaluation for growth hormone deficiency (GHD) [2].

Tabimorelin Hemifumarate: Substitution Limitations


While multiple growth hormone secretagogues target the GHS-R1a receptor, their biochemical and pharmacokinetic profiles exhibit critical divergence that precludes generic substitution. Tabimorelin hemifumarate's unique oral bioavailability [1], combined with its specific profile as a mechanism-based inhibitor of CYP3A4 [2], creates a distinct experimental signature compared to non-orally active peptides or other small-molecule GHSR agonists [3]. The data below quantify these differentiating characteristics, demonstrating that in vivo and in vitro outcomes are not predictable across this compound class.

Tabimorelin Hemifumarate: Quantified Differentiation


GHS-R1a Binding Affinity

Tabimorelin hemifumarate binds to the human recombinant ghrelin receptor (GHS-R1a) with a Ki of 50 nM . This affinity is within the same order of magnitude as the clinically advanced agonist Ibutamoren (MK-677) which exhibits a pKi of 8.14 (Ki ≈ 7.24 nM) . However, Tabimorelin displays significantly higher affinity than the peptidic agonist Ipamorelin, which binds to COS-7 cells expressing GHS-R1a with a Ki of 63.4 nM [1].

GHS-R1a Binding Affinity Growth Hormone Secretagogue

Pituitary GH Release Potency

In a functional assay, Tabimorelin hemifumarate stimulates GH release from rat pituitary cells with an EC50 of 2.7 nM . This functional potency is similar to that reported for the well-characterized GHSR agonist GHRP-6, which stimulates intracellular calcium mobilization in BHK cells expressing the human receptor with an EC50 of 4.5 nM .

Growth Hormone Functional Potency Pituitary Cells

CYP3A4 Mechanism-Based Inhibition

In vitro studies in human liver microsomes indicate Tabimorelin is a mechanism-based inhibitor of CYP3A4 . This was confirmed clinically: co-administration of Tabimorelin with midazolam, a CYP3A4 substrate, resulted in a 93% increase in midazolam AUC at steady state compared to baseline [1]. This significant pharmacokinetic interaction is a key differentiating feature compared to GHSR agonists like Ibutamoren and Anamorelin, for which clinical DDI studies do not report this magnitude of CYP3A4 inhibition [2].

CYP3A4 Drug-Drug Interaction Mechanism-Based Inhibition

Oral Bioavailability in Preclinical Models

Tabimorelin displays 35% oral bioavailability in dogs [1]. This is a marked contrast to endogenous ghrelin, which lacks oral activity, and to peptidic GHS analogs like GHRP-6 and Ipamorelin, which typically exhibit negligible oral bioavailability due to proteolytic degradation [2]. While other small-molecule GHSR agonists (e.g., Ibutamoren) also possess oral bioavailability, the specific value for Tabimorelin informs dose selection in animal models.

Oral Bioavailability Pharmacokinetics Preclinical

Tabimorelin Hemifumarate: Application Scenarios


GHS-R1a in Energy Homeostasis

The 35% oral bioavailability of Tabimorelin hemifumarate [1] supports chronic oral dosing paradigms in rodent models of obesity or metabolic disease. Its functional potency for GH release (EC50 2.7 nM) is sufficient to induce measurable physiological changes over time, as demonstrated in a 14-day rat study where once-daily oral administration of 100 µmol/kg resulted in significant body weight gain [2].

Ex Vivo Pituitary GH Secretion

The well-defined functional EC50 of 2.7 nM for GH release from rat pituitary cells [1] makes Tabimorelin hemifumarate a suitable positive control or test compound in ex vivo pituitary perfusion or static culture systems designed to study the regulation of somatotroph function.

CYP3A4 Inhibition and DDI Modeling

The confirmed mechanism-based inhibition of CYP3A4 by Tabimorelin [1], and the clinical demonstration of a 93% increase in midazolam AUC , positions this compound as a valuable tool for studying CYP3A4-mediated drug-drug interactions (DDIs). Researchers can use Tabimorelin as a reference inhibitor to validate in vitro models of CYP3A4 time-dependent inhibition or to assess the DDI potential of novel chemical entities.

Reference Standard for Doping Control

Due to its potential for misuse in sports, analytical methods have been developed to detect Tabimorelin and its metabolites in human urine [1]. Tabimorelin hemifumarate of high purity (≥98%) is essential as a certified reference standard for the development, validation, and routine operation of LC-MS/MS-based screening assays in World Anti-Doping Agency (WADA) accredited laboratories.

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